2-Chloro-6-methylbenzaldehyde

描述

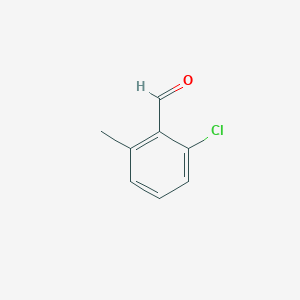

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-6-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYFXIJPJFSTSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70499407 | |

| Record name | 2-Chloro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-64-5 | |

| Record name | 2-Chloro-6-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70499407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methylbenzaldehyde chemical properties and structure

An In-depth Technical Guide to 2-Chloro-6-methylbenzaldehyde

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and safety information for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is an aromatic aldehyde with a chlorine atom and a methyl group substituted on the benzene ring at positions 2 and 6, respectively, relative to the aldehyde group.[1]

Caption: Chemical structure of this compound.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized below. The compound typically appears as a colorless to pale yellow liquid or crystalline solid.[1][2] It is soluble in organic solvents like ethanol and ether, with limited solubility in water.[1]

| Property | Value | Reference |

| CAS Number | 1194-64-5 | [3][4] |

| Molecular Formula | C₈H₇ClO | [4] |

| Molecular Weight | 154.59 g/mol | [3][4] |

| Appearance | Crystalline solid, Pale yellow | [2] |

| Melting Point | 36-40 °C | [2][3] |

| Boiling Point | 74 °C at 0.4 mmHg | [2][3] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 98.9 °C (210.0 °F) | [3] |

| SMILES | CC1=C(C(=CC=C1)Cl)C=O | [4] |

| InChI | 1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | [3][4] |

| InChIKey | CCYFXIJPJFSTSU-UHFFFAOYSA-N | [3][4] |

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of the compound.

| Spectroscopy | Data Highlights | Reference |

| GC-MS | Top mass-to-charge ratio (m/z) peaks at 153, 154, and 125. | [4] |

| IR Spectra | Vapor phase IR spectra are available for reference. | [4] |

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis for producing pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its reactivity is shaped by the aldehyde functional group and the electron-withdrawing nature of the ortho-chloro substituent.[1]

It exhibits nucleophilic properties and can react with chloride to form a sulfoxide.[1] It is also known to react with magnesium to create a dihedral molecule.[1]

Experimental Protocols

Synthesis of this compound via Formylation of 2-Chlorotoluene

This protocol describes the formylation of 2-chlorotoluene using a Gattermann-type reaction, which introduces an aldehyde group onto the aromatic ring.

Materials and Equipment:

-

2-Chlorotoluene

-

Zinc cyanide (Zn(CN)₂)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry hydrogen chloride (HCl) gas

-

Anhydrous solvent (e.g., tetrachloroethane)

-

Round-bottom flask with a stirrer, gas inlet tube, and reflux condenser

-

Ice bath

-

Heating mantle

-

Apparatus for steam distillation

-

Separatory funnel

-

Standard glassware for extraction and distillation

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup : In a round-bottom flask equipped with a mechanical stirrer and gas inlet, combine 2-chlorotoluene and zinc cyanide in an anhydrous solvent.

-

Addition of Catalyst : Cool the flask in an ice bath and add finely ground anhydrous aluminum chloride in portions while stirring vigorously.[5]

-

Reaction : Pass a stream of dry hydrogen chloride gas through the mixture. Remove the ice bath and allow the reaction to proceed, maintaining a temperature of approximately 67–72°C for 2.5 to 3 hours.[5]

-

Work-up : Cool the reaction mixture and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the reaction complex.[5]

-

Hydrolysis : Transfer the mixture to a larger flask and reflux for 3 hours to hydrolyze the aldimine intermediate to the aldehyde.[5]

-

Isolation : After cooling, separate the organic layer. The aqueous layer can be extracted with additional solvent. Combine the organic portions and wash with a sodium carbonate solution.[5]

-

Purification : The product can be initially isolated by steam distillation from the organic phase.[6] Final purification is achieved through vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 96–98°C at 6 mmHg, as an example for a related compound).[5]

Safety Information

It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, using personal protective equipment.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [3][4] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [3][4] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [3] |

| Hazard Classifications | Skin Irritation (Category 2)Eye Irritation (Category 2)Specific Target Organ Toxicity, Single Exposure (Category 3) | [3][4] |

| Target Organs | Respiratory system | [3] |

| Personal Protective Equipment | Dust mask type N95 (US), eyeshields, gloves | [3] |

References

- 1. CAS 1194-64-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 1194-64-5 [m.chemicalbook.com]

- 3. This compound 96 1194-64-5 [sigmaaldrich.com]

- 4. This compound | C8H7ClO | CID 12467050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

The Synthesis and Profile of 2-Chloro-6-methylbenzaldehyde: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylbenzaldehyde is a key chemical intermediate with significant applications in the synthesis of pharmaceuticals and other complex organic molecules. This technical guide provides a comprehensive overview of its synthesis, discovery, and chemical properties. Detailed experimental protocols for its preparation are presented, along with a summary of its physical and chemical characteristics. Furthermore, this document explores the applications of this compound in drug discovery, highlighting its role as a precursor to bioactive compounds.

Introduction

This compound, with the chemical formula C₈H₇ClO, is an aromatic aldehyde containing a chlorine atom and a methyl group ortho to the formyl group. This substitution pattern imparts unique reactivity and makes it a valuable building block in organic synthesis. While not a widely known compound in itself, its utility as a precursor in the manufacturing of more complex molecules, such as developmental asthma therapeutics, underscores its importance in medicinal chemistry and process development. This guide aims to consolidate the available scientific information on this compound, providing a practical resource for researchers in the field.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 1194-64-5 | |

| Molecular Formula | C₈H₇ClO | |

| Molecular Weight | 154.59 g/mol | |

| Appearance | Solid | |

| Melting Point | 36-40 °C | |

| Boiling Point | 74 °C at 0.4 mmHg | |

| SMILES | Cc1c(C=O)c(Cl)ccc1 | |

| InChI | InChI=1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. The most prominently described method involves a Grignard reaction on a substituted benzaldehyde. An alternative conceptual approach is the direct oxidation of the corresponding toluene derivative.

Synthesis via Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde

One of the more efficient methods for the preparation of this compound involves the reaction of 2-chloro-6-fluorobenzaldehyde with a methylating agent, such as methylmagnesium chloride (a Grignard reagent). To prevent the Grignard reagent from attacking the aldehyde group directly, the aldehyde is first protected as an imine.

Step 1: Imine Formation

-

To a solution of 2-chloro-6-fluorobenzaldehyde in a suitable aprotic solvent (e.g., toluene), add one equivalent of n-butylamine.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude n-butylimine, which can be used in the next step without further purification.

Step 2: Grignard Reaction and Hydrolysis

-

Dissolve the crude n-butylimine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add two equivalents of methylmagnesium chloride (as a solution in THF) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the progress of the reaction by TLC or GC.

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Perform an acidic workup by adding dilute hydrochloric acid to hydrolyze the intermediate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Conceptual Synthesis via Oxidation of 2-Chloro-6-methyltoluene

Another potential synthetic route is the selective oxidation of the methyl group of 2-chloro-6-methyltoluene. This method is analogous to the synthesis of other substituted benzaldehydes.

The selective oxidation of a methyl group on a substituted toluene to an aldehyde can be challenging, as over-oxidation to the carboxylic acid is a common side reaction. Careful selection of the oxidizing agent and reaction conditions is crucial.

-

Reagents: Mild oxidizing agents such as manganese dioxide (MnO₂) or carefully controlled conditions with potassium permanganate (KMnO₄) could be employed.

-

Procedure Outline:

-

Dissolve 2-chloro-6-methyltoluene in a suitable solvent.

-

Add the oxidizing agent portion-wise at a controlled temperature.

-

Monitor the reaction closely by TLC or GC to maximize the yield of the aldehyde and minimize the formation of the carboxylic acid.

-

Upon completion, the reaction mixture would be filtered to remove the oxidant, and the filtrate would be worked up.

-

Purification would likely involve column chromatography.

-

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. Its most notable application is in the manufacturing process of R411, a developmental compound for the treatment of asthma. In this process, this compound is oxidized to 2-chloro-6-methylbenzoic acid, which is a key fragment of the final drug candidate.

The reactivity of the aldehyde group allows for its conversion into various other functional groups, making it a versatile starting point for the synthesis of a library of compounds for biological screening. Derivatives of structurally similar benzaldehydes have shown a range of biological activities, including antimicrobial and anticancer effects, suggesting that derivatives of this compound could also possess interesting pharmacological properties.

Conclusion

This compound is a synthetically useful aromatic aldehyde with demonstrated applications in the pharmaceutical industry. The synthetic routes outlined in this guide, particularly the Grignard-based method, provide a reliable means for its preparation in a laboratory setting. The physicochemical data presented will aid in its proper handling and characterization. As the demand for novel therapeutics continues to grow, the importance of versatile building blocks like this compound in drug discovery and development is likely to increase. Further exploration of the biological activities of its derivatives may lead to the discovery of new lead compounds for various diseases.

Spectroscopic Profile of 2-Chloro-6-methylbenzaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-6-methylbenzaldehyde (C₈H₇ClO), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound possesses a substituted benzene ring, which dictates its characteristic spectral features. The presence of an aldehyde group, a methyl group, and a chlorine atom on the aromatic ring leads to a distinct pattern in its NMR, IR, and mass spectra, allowing for its unambiguous identification and characterization.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10.4 | Singlet | 1H | Aldehyde (-CHO) |

| ~7.3-7.5 | Multiplet | 3H | Aromatic (H3, H4, H5) |

| ~2.6 | Singlet | 3H | Methyl (-CH₃) |

Note: Predicted values based on typical chemical shifts for substituted benzaldehydes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents.

| Chemical Shift (δ) (ppm) | Assignment |

| ~192 | C7 (Aldehyde C=O) |

| ~140 | C6 (C-CH₃) |

| ~135 | C2 (C-Cl) |

| ~133 | C4 |

| ~131 | C5 |

| ~129 | C1 |

| ~126 | C3 |

| ~19 | C8 (Methyl -CH₃) |

Note: Predicted values based on data from structurally similar compounds such as 2-methylbenzaldehyde and 2-chloro-6-methylaniline.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the stretching and bending vibrations of its constituent bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H Stretch |

| ~2920-2980 | Medium | Methyl C-H Stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O Stretch |

| ~1570, ~1460 | Medium-Strong | Aromatic C=C Stretch |

| ~750-800 | Strong | C-Cl Stretch |

Note: Predicted values based on characteristic IR absorption frequencies for substituted aromatic aldehydes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 154/156 | [M]⁺ (Molecular ion) |

| 153/155 | [M-H]⁺ |

| 125/127 | [M-CHO]⁺ |

| 119 | [M-Cl]⁺ |

| 91 | [C₇H₇]⁺ |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with an approximate 3:1 intensity ratio.[1] The top three peaks observed in the GC-MS analysis are m/z 153, 154, and 125.[2]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data.

NMR Spectroscopy

A solution of this compound is prepared by dissolving 5-25 mg of the solid in approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), in a clean NMR tube. The solution must be homogeneous and free of any solid particles. The spectrum is then acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. The data is processed, which includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, a small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. For ATR, a small amount of the solid is placed directly on the ATR crystal. The spectrum is recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating a mass spectrum.

Caption: A generalized workflow for spectroscopic analysis.

References

Physical and chemical characteristics of 2-Chloro-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of 2-Chloro-6-methylbenzaldehyde (CAS No: 1194-64-5). An aromatic aldehyde of significant interest in organic synthesis, this compound serves as a versatile intermediate in the preparation of various pharmaceuticals and fine chemicals. This document details experimental protocols for its synthesis and purification, alongside an in-depth analysis of its structural features through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Safety and handling information is also provided to ensure its proper use in a laboratory setting.

Physical and Chemical Properties

This compound is a pale yellow crystalline solid or powder with a distinct aromatic odor.[1] It exhibits solubility in common organic solvents such as ethanol and ether, with limited solubility in water.[2] The presence of both a chloro and a methyl group on the benzaldehyde scaffold influences its reactivity, particularly in electrophilic aromatic substitution and nucleophilic addition reactions.[2]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇ClO | |

| Molecular Weight | 154.59 g/mol | |

| CAS Number | 1194-64-5 | |

| Appearance | Pale yellow solid/crystals/powder | [1] |

| Melting Point | 36-40 °C | [3] |

| Boiling Point | 74 °C @ 0.4 mmHg | [3] |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [4] |

| Flash Point | 98.9 °C | [3] |

| InChI | 1S/C8H7ClO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3 | [3] |

| SMILES | CC1=C(C(=CC=C1)Cl)C=O | [5] |

Spectroscopic Characteristics

The structural elucidation of this compound is supported by various spectroscopic techniques. The following sections detail the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable solvent (e.g., CDCl₃) is expected to show distinct signals for the aldehydic, aromatic, and methyl protons.

-

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.5-10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group and the aromatic ring.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will likely exhibit complex splitting patterns (doublets and triplets) arising from ortho- and meta-coupling.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons is expected in the upfield region, typically around δ 2.5-2.7 ppm.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aldehydic Carbonyl (C=O) | 190-200 |

| Aromatic C-Cl | 135-140 |

| Aromatic C-CH₃ | 138-142 |

| Aromatic C-CHO | 133-137 |

| Aromatic C-H | 125-135 |

| Methyl Carbon (-CH₃) | 18-22 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (carbonyl) stretch | ~1700 | Strong, sharp absorption, characteristic of aromatic aldehydes. |

| C-H (aldehyde) stretch | ~2820 and ~2720 | Two weak to medium bands (Fermi doublet), diagnostic for aldehydes. |

| C-H (aromatic) stretch | >3000 | Weak to medium absorptions. |

| C=C (aromatic) stretch | ~1600, ~1580, ~1470 | Medium to strong absorptions. |

| C-Cl stretch | 700-800 | Medium to strong absorption. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will result in isotopic peaks (M and M+2) in an approximate 3:1 ratio for chlorine-containing fragments.

| m/z | Proposed Fragment |

| 154/156 | [M]⁺ (Molecular ion) |

| 153/155 | [M-H]⁺ |

| 125/127 | [M-CHO]⁺ |

| 119 | [M-Cl]⁺ |

| 91 | [C₇H₇]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common approaches.

Synthesis via Oxidation of 2-Chloro-6-methyltoluene

This method involves the direct oxidation of the methyl group of 2-chloro-6-methyltoluene to an aldehyde.

Materials:

-

2-Chloro-6-methyltoluene

-

Cerium (IV) ammonium nitrate (CAN)

-

Sodium bromate

-

Acetonitrile

-

Water

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methyltoluene (1.0 eq) in a 1:1 mixture of acetonitrile and water.

-

Add cerium (IV) ammonium nitrate (0.1 eq) and sodium bromate (2.5 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthesis via Grignard Reaction

This protocol describes the formation of the aldehyde from the corresponding aryl halide via a Grignard reagent.

Materials:

-

1-Bromo-2-chloro-3-methylbenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal)

-

N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask under a nitrogen atmosphere.

-

Add a small amount of anhydrous THF to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-2-chloro-3-methylbenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not initiate, gently warm the flask.

-

Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1 hour.

-

-

Formylation:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Add N,N-dimethylformamide (1.5 eq) dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated ammonium chloride solution.

-

Add 1 M hydrochloric acid until the magnesium salts dissolve.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

-

Mandatory Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the oxidation of 2-chloro-6-methyltoluene, followed by a standard purification procedure.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methylbenzaldehyde is a substituted aromatic aldehyde with applications as an intermediate in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility and stability is crucial for its effective use in drug development and other chemical processes, ensuring optimal reaction conditions, formulation, and storage. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document presents qualitative solubility information and outlines detailed, adaptable experimental protocols for the quantitative determination of its solubility and stability profiles. This guide is intended to be a practical resource for laboratory professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| Appearance | Pale yellow crystalline solid | [2] |

| Melting Point | 36-40 °C | [3] |

| Boiling Point | 74 °C at 0.4 mmHg | [3] |

| Flash Point | 98.9 °C | [3] |

| CAS Number | 1194-64-5 | [1] |

Solubility Profile

Table of Qualitative Solubility Data

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Expected to be Soluble |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Expected to be Soluble |

| Ketones | Acetone | Expected to be Soluble |

| Esters | Ethyl acetate | Expected to be Soluble |

| Halogenated Solvents | Dichloromethane, Chloroform | Expected to be Soluble |

| Aromatic Hydrocarbons | Toluene | Expected to be Soluble |

| Aliphatic Hydrocarbons | Hexane | Expected to have Limited Solubility |

| Aqueous Solvents | Water | Insoluble/Slightly Soluble |

Stability Profile

This compound is reported to be stable under recommended storage conditions, which include keeping it under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] It is noted to be sensitive to air, suggesting a potential for oxidation.[2] Incompatibility with strong oxidizing agents further indicates a susceptibility to oxidative degradation.[2] Detailed studies on its stability under various pH, temperature, and photolytic conditions are not extensively documented.

Potential Degradation Pathways

Aldehydes are susceptible to several degradation pathways, including:

-

Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, in this case, 2-chloro-6-methylbenzoic acid. This can be initiated by atmospheric oxygen (auto-oxidation), especially in the presence of light or metal ions, or by oxidizing agents.

-

Hydrolysis: While generally stable to hydrolysis, under certain pH and temperature conditions, reactions involving the aldehyde group could occur, though this is less common for aromatic aldehydes compared to other functional groups.

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and polymerization.

Experimental Protocols

The following sections provide detailed, generalized experimental protocols that can be adapted by researchers to quantitatively determine the solubility and stability of this compound.

Protocol for Determining Aqueous and Organic Solubility using the Shake-Flask Method

This method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, etc.)

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted saturated solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following formula: S = C_diluted × Dilution Factor where C_diluted is the concentration of the diluted sample determined from the calibration curve.

-

Caption: Experimental workflow for forced degradation studies.

Visualization of a Potential Degradation Pathway

Caption: Potential oxidative degradation pathway.

Analytical Methodologies

A validated stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

Generalized HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | UV at a wavelength of maximum absorbance (to be determined experimentally) |

| Column Temperature | 25-30 °C |

| Injection Volume | 10 µL |

This method would require validation for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While quantitative data is sparse in the public domain, the provided qualitative information and detailed experimental protocols offer a solid foundation for researchers and drug development professionals. The adaptable methods for solubility determination and forced degradation studies will enable the generation of crucial data for process optimization, formulation development, and establishment of appropriate storage conditions. Further research to quantify the solubility in a wider range of solvents and to fully elucidate the degradation pathways would be of significant value to the scientific community.

References

Unlocking the Potential of 2-Chloro-6-methylbenzaldehyde: A Technical Guide for Researchers

A comprehensive overview of the synthesis, derivatization, and potential applications of 2-Chloro-6-methylbenzaldehyde, a versatile building block for novel compound discovery.

Introduction: this compound is a substituted aromatic aldehyde that serves as a valuable and versatile starting material in a multitude of research areas, particularly in medicinal chemistry and materials science. Its unique substitution pattern, featuring a sterically hindered aldehyde group flanked by a chloro and a methyl substituent, imparts distinct reactivity and provides a scaffold for the synthesis of a diverse array of heterocyclic and other complex organic molecules. This technical guide provides an in-depth exploration of the potential research avenues involving this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key synthetic and biological pathways to aid researchers, scientists, and drug development professionals in their endeavors.

Physicochemical Properties and Spectroscopic Data

This compound is a solid at room temperature with a characteristic benzaldehyde odor. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 1194-64-5 | [1][2] |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1] |

| Melting Point | 33-39 °C | [2] |

| Boiling Point | 74 °C at 0.4 mmHg | [3] |

| Appearance | Pale yellow crystals or powder | [2] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform. | [4] |

Spectroscopic Characterization: The structural features of this compound give rise to a distinct spectroscopic signature.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton, aromatic protons, and the methyl group protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the aldehyde, C-H stretching of the aromatic ring and methyl group, and C-Cl stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Key Synthetic Transformations and Potential Research Areas

The reactivity of the aldehyde functional group in this compound allows for a wide range of chemical transformations, leading to the synthesis of various classes of compounds with significant biological and material properties.

Medicinal Chemistry Applications

The scaffold of this compound is a promising starting point for the development of novel therapeutic agents. Several classes of its derivatives have shown potential in anticancer and antimicrobial applications.

Chalcones, synthesized through the Claisen-Schmidt condensation of this compound with various acetophenones, are a well-known class of compounds with a broad spectrum of biological activities, including anticancer properties.

Quantitative Data: Anticancer Activity of Chalcone Derivatives

| Compound ID | Acetophenone Reactant | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone 1 | Acetophenone | MCF-7 | ~10 | [5] |

| Chalcone 2 | 4-Hydroxyacetophenone | A549 | >100 | [5] |

| Chalcone 3 | 4-Methylacetophenone | PC3 | ~15 | [5] |

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reaction Setup: Dissolve this compound (10 mmol) and a substituted acetophenone (10 mmol) in ethanol (50 mL) in a round-bottom flask.

-

Catalyst Addition: Add a catalytic amount of a strong base, such as sodium hydroxide or potassium hydroxide (e.g., 20% aqueous solution), dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. Acidify with dilute HCl to precipitate the product.

-

Purification: Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.

Signaling Pathway: Apoptosis Induction by Chalcones

Chalcones can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, leading to the activation of caspases and ultimately, programmed cell death.

Schiff bases, formed by the condensation reaction of this compound with various primary amines, are another important class of compounds with a wide range of applications. They have been investigated for their antimicrobial properties and as corrosion inhibitors.

Quantitative Data: Antimicrobial Activity of Related Schiff Base Metal Complexes

| Schiff Base Derivative | Metal Ion | Test Organism | MIC (µg/mL) | Reference |

| From 4-chlorobenzaldehyde | Cu(II) | E. coli | 12.5 | [6] |

| From 4-chlorobenzaldehyde | Co(II) | S. aureus | 25 | [6] |

| From 4-chlorobenzaldehyde | Cd(II) | B. cereus | 6.25 | [6] |

Experimental Protocol: Synthesis of a Schiff Base Derivative

-

Reaction Setup: Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask.

-

Amine Addition: Add an equimolar amount of the desired primary amine (10 mmol) dissolved in ethanol (20 mL) to the flask.

-

Catalysis and Reflux: Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-5 hours.

-

Product Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

-

Purification: Wash the solid with cold ethanol and dry under vacuum. Recrystallize from a suitable solvent if necessary.

Hydrazones, synthesized from the reaction of this compound with various hydrazides, have emerged as a class of compounds with significant antimicrobial activity.

Quantitative Data: Antimicrobial Activity of Related Hydrazone Derivatives

| Hydrazone Derivative | Test Organism | MIC (µg/mL) | Reference |

| From 2-chloro-3-formyl-6-methylquinoline | E. coli | 3.12 | [7] |

| From 2-chloro-3-formyl-6-methylquinoline | S. aureus | 6.25 | [7] |

| From 2-chloro-3-formyl-6-methylquinoline | P. aeruginosa | 12.5 | [7] |

Derivatives of this compound can serve as precursors for the synthesis of more complex heterocyclic systems like quinazolines and triazines. These scaffolds are of particular interest as they are known to be present in several approved drugs that target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

Signaling Pathway: EGFR Inhibition by Quinazoline/Triazine Derivatives

Experimental Protocol: General Synthesis of a Quinazolinone Derivative

-

Reaction of Aldehyde and Anthranilamide: A mixture of this compound (10 mmol) and 2-aminobenzamide (anthranilamide) (10 mmol) in a suitable solvent like ethanol or acetic acid is heated to reflux.

-

Oxidative Cyclization: An oxidizing agent, such as iodine or air, is often used to facilitate the cyclization and subsequent aromatization to the quinazolinone ring system.

-

Work-up and Purification: After cooling, the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Materials Science Applications

The unique structure of this compound and its derivatives also suggests potential applications in materials science.

Schiff bases derived from substituted benzaldehydes have shown promise as corrosion inhibitors for mild steel in acidic environments. The presence of heteroatoms (N) and the aromatic ring allows these molecules to adsorb onto the metal surface, forming a protective layer that inhibits corrosion.

Quantitative Data: Corrosion Inhibition Efficiency of Related Schiff Bases

| Inhibitor (Schiff Base) | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| From 2-methoxybenzaldehyde | Mild Steel | 1 M HCl | ~75% at 1 mM | |

| Thiourea derivative | Mild Steel | 1 M HCl | ~86% at 1 mM |

Aromatic aldehydes can be used as monomers or modifying agents in polymer synthesis. For instance, they can undergo condensation polymerization with diamines to form polyimines (poly-Schiff bases), which are known for their thermal stability and potential optoelectronic properties.

Agrochemical Research

While less explored, this compound can serve as a building block for the synthesis of novel agrochemicals. The structural motifs found in its derivatives are present in some known herbicides and fungicides. Further research in this area could lead to the discovery of new and effective crop protection agents.

Conclusion

This compound is a readily available and highly versatile chemical intermediate with significant potential for the development of novel compounds in a range of scientific disciplines. Its utility in the synthesis of biologically active heterocycles, particularly for anticancer and antimicrobial applications, is well-supported by preliminary research. Furthermore, emerging applications in materials science as corrosion inhibitors and in the synthesis of functional polymers highlight the broad scope of this compound. This guide serves as a foundational resource to encourage and facilitate further exploration into the promising research areas involving this compound and its derivatives.

References

- 1. This compound | C8H7ClO | CID 12467050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Chloro-6-methylbenzaldehyde and its Derivatives for Researchers and Drug Development Professionals

Introduction

2-Chloro-6-methylbenzaldehyde is an aromatic organic compound with the chemical formula C₈H₇ClO.[1][2][3] It serves as a versatile precursor in the synthesis of a variety of more complex molecules. Its structure, featuring a reactive aldehyde group ortho to both a chlorine atom and a methyl group, provides a unique platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis, key reactions, and potential biological activities of this compound and its derivatives, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇ClO | [1][2][3] |

| Molecular Weight | 154.59 g/mol | [1] |

| CAS Number | 1194-64-5 | [1] |

| Appearance | Pale yellow solid | [3] |

| Melting Point | 36-40 °C | |

| Boiling Point | 74 °C at 0.4 mmHg | |

| SMILES | CC1=C(C(=O))C=CC=C1Cl | [1] |

| InChI Key | CCYFXIJPJFSTSU-UHFFFAOYSA-N | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various organic reactions. A common approach involves the selective oxidation of 2-chloro-6-methylbenzyl alcohol. Another reported method involves the reaction of 2-chloro-6-fluorobenzaldehyde with methylmagnesium chloride.

General Experimental Protocol: Oxidation of 2-Chloro-6-methylbenzyl alcohol

-

Dissolution: Dissolve 2-chloro-6-methylbenzyl alcohol in a suitable organic solvent such as dichloromethane (DCM) or acetone.

-

Addition of Oxidizing Agent: Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), portion-wise to the solution at room temperature while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the solid byproducts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Key Reactions of this compound

The aldehyde functional group in this compound is highly reactive and can participate in a wide range of chemical transformations, making it a valuable building block for the synthesis of various derivatives.

Oxidation to 2-Chloro-6-methylbenzoic Acid

A significant reaction of this compound is its oxidation to the corresponding carboxylic acid, 2-chloro-6-methylbenzoic acid. This transformation is a key step in the synthesis of various biologically active molecules.

Experimental Protocol: Oxidation using Sodium Chlorite

-

Solution Preparation: Dissolve this compound in a mixture of tert-butanol and water.

-

Addition of Reagents: Add sodium dihydrogen phosphate (NaH₂PO₄) followed by a solution of sodium chlorite (NaClO₂) in water dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture vigorously and monitor its progress by TLC.

-

Quenching: After the reaction is complete, quench the excess oxidant by adding a solution of sodium sulfite (Na₂SO₃).

-

Extraction: Acidify the mixture with hydrochloric acid (HCl) and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and recrystallize the crude product from a suitable solvent system to yield pure 2-chloro-6-methylbenzoic acid.

Caption: Oxidation of this compound.

Synthesis of Derivatives

The reactivity of the aldehyde group allows for the synthesis of a diverse range of derivatives, including Schiff bases, hydrazones, and various heterocyclic compounds. These derivatives often exhibit interesting biological activities.

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized through the condensation reaction of an aldehyde with a primary amine.

General Experimental Protocol: Synthesis of Schiff Bases

-

Dissolution: Dissolve equimolar amounts of this compound and the respective primary amine in a suitable solvent like ethanol or methanol.

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.

-

Reaction: Reflux the reaction mixture for several hours.

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base derivative often precipitates out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold solvent, and recrystallize from a suitable solvent to obtain the pure Schiff base.

Caption: General synthesis of Schiff base derivatives.

Synthesis of Hydrazone Derivatives

Hydrazones are formed by the reaction of an aldehyde with a hydrazine derivative.

General Experimental Protocol: Synthesis of Hydrazones

-

Solution Preparation: Prepare a solution of this compound in ethanol.

-

Addition of Hydrazine: Add an equimolar amount of the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) to the solution.

-

Reaction: Stir the mixture at room temperature or under reflux for a few hours.

-

Isolation: The hydrazone derivative usually precipitates from the reaction mixture upon cooling.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure product.

Biological Activities of Derivatives

Derivatives of substituted benzaldehydes, such as Schiff bases and hydrazones, are known to possess a wide range of biological activities, including antimicrobial and anticancer properties. While specific data for derivatives of this compound is limited, the following tables present data for analogous compounds to illustrate their potential.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity. The data below is for derivatives of 2-chlorobenzoic acid.[4]

| Compound | R Group | MIC (µM/ml) vs. S. aureus | MIC (µM/ml) vs. B. subtilis | MIC (µM/ml) vs. E. coli |

| Schiff Base 1 | 4-chlorophenyl | 0.47 | 0.94 | 0.23 |

| Schiff Base 2 | 4-methoxyphenyl | 0.49 | 0.98 | 0.24 |

| Schiff Base 3 | 4-nitrophenyl | 0.45 | 0.90 | 0.22 |

| Norfloxacin (Std.) | - | 0.81 | 1.62 | 0.40 |

Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is used to quantify the anticancer activity of a compound. The following data is for benzimidazole-based derivatives of substituted benzaldehydes.[5]

| Compound | Substitution on Benzaldehyde | IC₅₀ (µM) vs. Acetylcholinesterase | IC₅₀ (µM) vs. Butyrylcholinesterase |

| Derivative 1 | 3,4-dichlorophenyl | 0.050 ± 0.001 | 0.080 ± 0.001 |

| Derivative 2 | 4-chlorophenyl | 0.090 ± 0.001 | 0.120 ± 0.002 |

| Derivative 3 | 2-hydroxyphenyl | 0.150 ± 0.003 | 0.180 ± 0.003 |

| Donepezil (Std.) | - | 0.016 ± 0.12 | 0.30 ± 0.010 |

Potential Mechanism of Action

While the precise mechanisms of action for derivatives of this compound are not well-elucidated, related compounds are known to interfere with various cellular signaling pathways. For instance, some enzyme inhibitors derived from substituted benzaldehydes are known to target cholinesterases in the context of Alzheimer's disease.[5][6] A hypothetical signaling pathway is depicted below.

Caption: Potential enzyme inhibition pathway.

Detailed Experimental Protocols for Biological Assays

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its derivatives, particularly Schiff bases and hydrazones, hold significant promise for the development of new therapeutic agents, as suggested by the biological activities of analogous compounds. Further research focusing specifically on the synthesis and comprehensive biological evaluation of a wider range of derivatives of this compound is warranted to fully explore their potential in drug discovery and development. The experimental protocols and data presented in this guide, though based on related structures, provide a solid foundation for initiating such investigations.

References

- 1. This compound | C8H7ClO | CID 12467050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of substituted benzylidene derivatives as novel dual cholinesterase inhibitors for Alzheimer's treatment - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-6-methylbenzaldehyde for Researchers and Drug Development Professionals

An in-depth examination of the commercial availability, chemical properties, synthesis, and applications of 2-Chloro-6-methylbenzaldehyde as a key building block in pharmaceutical research.

Introduction

This compound is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the realm of medicinal chemistry. Its specific substitution pattern offers unique reactivity and steric hindrance, making it a valuable synthon for creating complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthetic routes, and notable applications in drug discovery, with a focus on its role in the development of targeted therapies.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk manufacturing needs. The compound is typically offered at various purity levels, most commonly 96% or higher.

A summary of prominent suppliers is provided in Table 1. Researchers are advised to consult the suppliers' websites for the most current pricing, availability, and detailed specifications.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity/Assay | Available Quantities | CAS Number |

| Sigma-Aldrich | 96% | Gram to Kilogram | 1194-64-5 |

| Thermo Scientific Chemicals | 98% | Gram Scale | 1194-64-5 |

| Fisher Scientific | 98% | Gram Scale | 1194-64-5 |

| Biosynth | - | Gram to Bulk | 1194-64-5 |

| Matrix Scientific | - | Gram Scale | 1194-64-5 |

| XIAMEN EQUATION CHEMICAL CO.,LTD | Industrial Grade | Bulk | 1194-64-5 |

Physicochemical and Spectroscopic Data

A comprehensive summary of the key physical, chemical, and spectroscopic properties of this compound is presented in Table 2. This data is essential for its proper handling, characterization, and use in chemical reactions.

Table 2: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Chemical Identifiers | ||

| IUPAC Name | This compound | |

| CAS Number | 1194-64-5 | [1] |

| Molecular Formula | C₈H₇ClO | [1] |

| Molecular Weight | 154.59 g/mol | [1] |

| InChI Key | CCYFXIJPJFSTSU-UHFFFAOYSA-N | [1] |

| SMILES | Cc1c(C=O)c(Cl)ccc1 | |

| Physical Properties | ||

| Appearance | Pale yellow crystals or powder | |

| Melting Point | 33-40 °C | [1] |

| Boiling Point | 74 °C at 0.4 mmHg | [1] |

| Flash Point | 98.9 °C | [1] |

| Spectroscopic Data | ||

| Assay (GC) | ≥97.5% | |

| Free Acid (titration) | ≤1% |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through various methods. One notable approach involves the nucleophilic aromatic substitution of 2-chloro-6-fluorobenzaldehyde.[2] The following is a generalized experimental protocol based on this transformation.

Synthesis from 2-Chloro-6-fluorobenzaldehyde

This synthetic route involves a two-step process: the formation of an n-butylimine intermediate followed by a Grignard reaction and subsequent hydrolysis.

Step 1: Formation of N-(2-chloro-6-fluorobenzylidene)butan-1-amine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-fluorobenzaldehyde in a suitable anhydrous solvent (e.g., toluene).

-

Add an equimolar amount of n-butylamine to the solution.

-

Heat the reaction mixture to reflux for several hours to drive the condensation reaction and formation of the imine. Water is removed azeotropically.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to yield the crude imine.

Step 2: Grignard Reaction and Hydrolysis to this compound

-

In a separate, dry, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, prepare a solution of methylmagnesium chloride (2 equivalents) in tetrahydrofuran (THF).

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve the crude imine from Step 1 in anhydrous THF and add it dropwise to the Grignard reagent under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Upon completion, carefully quench the reaction by the slow addition of an acidic aqueous solution (e.g., dilute HCl) at 0 °C.

-

The mixture is then stirred vigorously to hydrolyze the intermediate and liberate the this compound.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation under reduced pressure.

Applications in Drug Development: A Precursor to a Dual Src/Abl Kinase Inhibitor

This compound is a valuable building block for the synthesis of pharmacologically active molecules. A prominent example is its utility in the synthesis of the N-(2-chloro-6-methylphenyl) moiety, a key component of the dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825).[3] Dasatinib is a potent oral medication used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

The aldehyde can be converted to the corresponding aniline, 2-chloro-6-methylaniline, which is then incorporated into the final drug structure. The Src and Abl kinases are crucial regulators of cell proliferation, differentiation, and survival. In many cancers, these kinases are constitutively active, leading to uncontrolled cell growth. Dasatinib inhibits these kinases, thereby blocking the downstream signaling pathways that promote cancer cell proliferation and survival.

Conclusion

This compound is a commercially accessible and synthetically versatile chemical intermediate with significant applications in drug discovery and development. Its utility as a precursor to the N-(2-chloro-6-methylphenyl) fragment in the potent kinase inhibitor Dasatinib highlights its importance in the synthesis of targeted cancer therapies. The information provided in this technical guide offers a valuable resource for researchers and scientists working in organic synthesis and medicinal chemistry, facilitating the effective use of this important building block in their research endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Chloro-6-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Chloro-6-methylbenzaldehyde (CAS No. 1194-64-5), a chemical intermediate utilized in various research and development applications, including pharmaceutical synthesis. Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the protection of the environment.

Section 1: Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for the proper design of experiments and for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇ClO | [1][2][3][4] |

| Molecular Weight | 154.59 g/mol | [1][2] |

| Appearance | Solid, crystals, or powder; pale yellow | [2][4] |

| Melting Point | 36-40 °C | [2] |

| Boiling Point | 74 °C at 0.4 mmHg | [2] |

| Flash Point | 98.9 °C (210.0 °F) | [2][5] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [3] |

| CAS Number | 1194-64-5 | [1][2][3] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is the first step in implementing appropriate safety measures.

GHS Pictogram:

GHS Hazard Statements:

GHS Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below. These statements form the basis for the handling, storage, and emergency procedures outlined in this guide.

| Code | Statement | Source(s) |

| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [1][3][5] |

| P264 | Wash skin thoroughly after handling. | [1][3] |

| P271 | Use only outdoors or in a well-ventilated area. | [1][3][5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [1][3][5] |

| P302 + P352 | IF ON SKIN: Wash with plenty of water. | [1][3][5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [1][3] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][3] |

| P319 | Get medical help if you feel unwell. | [1][3] |

| P321 | Specific treatment (see supplemental first aid instruction on this label). | [1][3] |

| P332 + P317 | If skin irritation occurs: Get medical help. | [1][3] |

| P337 + P317 | If eye irritation persists: Get medical help. | [1] |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | [1][3] |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | [1][3] |

| P405 | Store locked up. | [1][3] |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [1][3] |

Section 3: Experimental Protocols for Safe Handling

Engineering Controls and Ventilation

Protocol for Establishing a Safe Workspace:

-

Primary Engineering Control: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][7]

-

Ventilation Verification: Before commencing work, verify that the fume hood is functioning correctly. Check the airflow monitor and ensure the sash is at the appropriate working height.

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[8]

-

Work Area Decontamination: The work area within the fume hood should be clean and free of clutter. Prepare all necessary equipment and reagents before introducing the chemical.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following represents the minimum required PPE for handling this compound.

PPE Selection Protocol:

-

Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[9]

-

Skin Protection:

-

Respiratory Protection: If there is a risk of exceeding exposure limits or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 dust mask) should be used.[2][5]

Figure 1: Personal Protective Equipment (PPE) Selection Workflow

Handling and Storage

Handling Protocol:

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[6]

-

Prevent Dust and Aerosol Formation: Handle the solid material carefully to avoid creating dust.[6]

-

Use Non-Sparking Tools: When transferring the solid, use non-sparking tools to prevent ignition.[3]

-

Hygiene Practices: Wash hands thoroughly after handling the chemical, even if gloves were worn.[10]

Storage Protocol:

-

Container: Store in a tightly closed, original container in a dry and well-ventilated place.[3][6]

-

Temperature: Store in a cool place.[6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong reducing agents.[7]

-

Secure Storage: The storage area should be locked to restrict access to authorized personnel only.[3]

Section 4: Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

Emergency First-Aid Protocol:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9][11]

-

Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8][9]

-

Eye Contact: If the chemical enters the eyes, rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[9]

Figure 2: Emergency First-Aid Response Flowchart

Accidental Release Measures

Spill Response Protocol:

-

Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[6][9]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains or waterways.[6]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Waste Disposal: All contaminated materials and cleaning supplies must be disposed of as hazardous waste.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[8][9]

-

Specific Hazards: During a fire, irritating and toxic gases may be generated through thermal decomposition.

Section 5: Disposal Considerations

Waste Disposal Protocol:

-

Classification: This material must be disposed of as hazardous waste.

-

Containerization: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.[12]

-

Disposal Facility: Dispose of the waste through a licensed and approved hazardous waste disposal facility.[3][12] Adhere to all local, state, and federal regulations for hazardous waste disposal.

-

Environmental Precautions: Prevent the release of this chemical into the environment.[6]

This technical guide is intended to provide comprehensive safety and handling information. It is not a substitute for a thorough understanding of the Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the most recent SDS for this compound before use.

References

- 1. This compound | C8H7ClO | CID 12467050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氯-6-甲基苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | Sigma Aldrich | Chemikart [lab-bone-cutting-surgical-tools.chemikart.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. echemi.com [echemi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-6-methylbenzaldehyde

Introduction

2-Chloro-6-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. Its structural features, including the ortho-substituted chlorine and methyl groups, make it a valuable building block for creating complex molecular architectures. For researchers in organic synthesis and drug development, reliable and efficient methods for the preparation of this compound are of significant interest. This document outlines two primary synthetic routes for the laboratory-scale preparation of this compound, providing detailed experimental protocols and a summary of quantitative data.

Overview of Synthetic Routes

Two effective and well-established routes for the synthesis of this compound are detailed below:

-

Route A: Diazotization of 2-Chloro-6-methylaniline followed by Formylation. This classic approach involves the conversion of a readily available aniline precursor into a diazonium salt, which is then transformed into the target aldehyde. This method is particularly useful for small to medium-scale laboratory preparations.[1]

-

Route B: Grignard Reaction and Oxidation. This two-step sequence begins with the formation of a Grignard reagent from a corresponding aryl halide, followed by formylation to yield an intermediate benzyl alcohol, which is then oxidized to the final aldehyde. This route offers versatility and is a cornerstone of synthetic organic chemistry.[2][3]

A third, more specialized method (Route C) starting from 2-chloro-6-fluorobenzaldehyde has also been reported, demonstrating high efficiency for kilogram-scale synthesis.[4]

Logical Workflow of Synthetic Pathways

Caption: Synthetic strategies for this compound.

Data Presentation